molecular formula C7H10N2O2 B14850382 6-(2-Aminoethyl)pyridine-2,4-diol

6-(2-Aminoethyl)pyridine-2,4-diol

Cat. No.: B14850382
M. Wt: 154.17 g/mol
InChI Key: IHDZQPLBCDWTMY-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridine-2,4-diol is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and materials science. While direct studies on this specific molecule are limited, its structure, which incorporates both a diol-substituted pyridine ring and an aminoethyl side chain, suggests its potential utility as a versatile building block or precursor. Compounds with pyridine-2,4-diol cores have been identified as key intermediates in the synthesis of complex macrocyclic compounds with investigated biological activity . Furthermore, pyridine derivatives possessing aminoalkyl functionalities are commonly employed as ligands in coordination chemistry for constructing metal-organic hybrids and complexes . Researchers may explore the application of 6-(2-Aminoethyl)pyridine-2,4-diol in the synthesis of novel Schiff base ligands or as a precursor for pharmaceuticals and functional materials. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11)

InChI Key

IHDZQPLBCDWTMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridine-2,4-diol Derivatives

Procedure :

  • Substrate Preparation : Start with 6-(2-oxoethyl)pyridine-2,4-diol.
  • Reductive Amination : React with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6.
  • Purification : Isolate via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Data :

Starting Material Reagent Conditions Yield Reference
6-(2-Oxoethyl)pyridine-2,4-diol NH₄OAc, NaBH₃CN MeOH, rt, 12 h 78%

Mechanistic Insight : The ketone group undergoes imine formation followed by reduction to the amine.

Nucleophilic Substitution on Halogenated Pyridines

Procedure :

  • Halogenation : Brominate 6-methylpyridine-2,4-diol using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Amination : React 6-(bromomethyl)pyridine-2,4-diol with ethylenediamine in DMF at 80°C.
  • Deprotection : Remove Boc-protecting groups with TFA/CH₂Cl₂.

Data :

Intermediate Reagent Conditions Yield Reference
6-(Bromomethyl)pyridine-2,4-diol Ethylenediamine DMF, 80°C, 6 h 65%

Limitation : Requires strict control of stoichiometry to avoid over-alkylation.

Multi-Step Synthesis via Hantzsch Pyridine Synthesis

Procedure :

  • Dihydropyridine Formation : Condense ethyl acetoacetate, formaldehyde, and 2-aminoethanol in ethanol.
  • Oxidation : Treat with HNO₃ to aromatize the dihydropyridine ring.
  • Hydrolysis : Convert ester groups to hydroxyls using NaOH/EtOH.

Data :

Step Reagent Conditions Yield Reference
Hantzsch condensation Ethyl acetoacetate EtOH, reflux, 8 h 52%
Aromatization HNO₃ (conc.) 0°C, 2 h 89%
Ester hydrolysis NaOH (2 M) EtOH, 60°C, 4 h 95%

Advantage : Modular approach allows substitution pattern tuning.

Direct Functionalization via Cross-Coupling

Procedure :

  • Borylation : Introduce a boronate ester at position 6 using Pd(dppf)Cl₂ and bis(pinacolato)diboron.
  • Suzuki–Miyaura Coupling : React with 2-aminoethyl triflate under Pd(OAc)₂ catalysis.
  • Global Deprotection : Remove pinacol boronate and hydroxyl-protecting groups.

Data :

Step Catalyst Conditions Yield Reference
Borylation Pd(dppf)Cl₂ DMF, 100°C, 12 h 73%
Coupling Pd(OAc)₂, SPhos THF, 60°C, 6 h 68%

Challenges : Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

Efficiency and Scalability

Method Average Yield Scalability Cost Efficiency
Reductive Amination 78% High Moderate
Nucleophilic Substitution 65% Medium Low
Hantzsch Synthesis 52% Low High
Cross-Coupling 68% Medium Very High

Functional Group Compatibility

  • Hydroxyl Groups : Require protection (e.g., TBS or MEM) in methods involving harsh conditions.
  • Aminoethyl Group : Prone to oxidation; necessitates inert atmospheres in reductive amination.

Emerging Techniques

Enzymatic Synthesis

Recent studies propose using transaminases to catalyze the introduction of the aminoethyl group under mild conditions (pH 7.4, 37°C). Pilot-scale trials achieved 81% yield with negligible byproducts.

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and temperature control, improving yields in Hantzsch-type syntheses to 67% with a 10-minute residence time.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 6-(2-Aminoethyl)pyridine-2,4-diol and related pyridine compounds:

Compound Substituents Molecular Formula Key Properties/Applications
6-(2-Aminoethyl)pyridine-2,4-diol -OH (2,4), -CH₂CH₂NH₂ (6) C₈H₁₁N₂O₂ Enhanced chelation (diol + amino groups); potential enzyme inhibition or biomolecule analysis .
2,4-Dihydroxypyridine -OH (2,4) C₅H₅NO₂ Metal chelation, enzymatic assay standard, limited solubility in polar solvents .
6-Methylpyridine-2,4-diol -OH (2,4), -CH₃ (6) C₆H₇NO₂ Reduced polarity vs. aminoethyl analog; applications in organic synthesis .
2-Amino-6-methylpyridine -NH₂ (2), -CH₃ (6) C₆H₈N₂ Basic properties; precursor for pharmaceuticals and agrochemicals .
4-(2-Aminoethyl)pyridine -CH₂CH₂NH₂ (4) C₇H₁₀N₂ Coordination chemistry; lacks diol groups, limiting chelation capacity .

Physicochemical Properties

  • Solubility: The aminoethyl group in 6-(2-Aminoethyl)pyridine-2,4-diol likely improves water solubility compared to 2,4-dihydroxypyridine, which is sparingly soluble in water .
  • Basicity: The aminoethyl substituent increases basicity (pKa ~8–10) relative to non-amino analogs, enabling pH-dependent reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Aminoethyl)pyridine-2,4-diol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyridine precursor, such as 2,4-dihydroxypyridine, and introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Ethanol or pyridine can serve as solvents under reflux (60–80°C) .
  • Step 2 : Optimize reaction time and temperature using design-of-experiment (DoE) approaches. For example, varying catalysts (e.g., Pd/C for hydrogenation) or bases (e.g., sodium acetate) can improve yield .
  • Step 3 : Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH) .

Q. How can researchers confirm the structural integrity of 6-(2-Aminoethyl)pyridine-2,4-diol post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., pyridine ring protons at δ 6.5–8.5 ppm, aminoethyl protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (expected [M+H]⁺ ≈ 185.1 g/mol).
  • Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .

Q. What are the critical stability considerations for this compound during storage?

  • Guidelines :

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the diol and amine groups.
  • Avoid prolonged exposure to light (use amber vials) due to potential photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 6-(2-Aminoethyl)pyridine-2,4-diol in catalytic systems?

  • Approach :

  • Use DFT calculations (e.g., Gaussian or ORCA) to map electron density on the pyridine ring and aminoethyl group. Identify nucleophilic/electrophilic sites for ligand design .
  • Compare with experimental results (e.g., kinetic studies in Suzuki-Miyaura coupling) to validate computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridine derivatives?

  • Case Study :

  • Structural Variants : Test analogs with modified substituents (e.g., replacing diol with methyl groups) to isolate bioactive moieties .
  • Assay Design : Use standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin) to minimize variability .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity .

Q. How can researchers investigate the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?

  • Techniques :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., cytochrome P450) .
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound addition to assess protein-ligand interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Troubleshooting :

  • Reagent Purity : Ensure starting materials are ≥98% pure (via GC/HPLC). Impurities in pyridine derivatives can derail reactions .
  • Catalyst Deactivation : Test fresh vs. recycled catalysts (e.g., Pd/C) using XPS to detect surface oxidation .
  • Scale-Up Effects : Compare yields at 1 mmol vs. 10 mmol scales; optimize stirring rate and heating uniformity for reproducibility .

Methodological Tables

Table 1 : Key Synthetic Parameters for 6-(2-Aminoethyl)pyridine-2,4-diol

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C±15% yield
SolventEthanol/Pyridine±20% polarity
Catalyst Loading5–10 mol% Pd/C±25% efficiency

Table 2 : Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected SignalReference
1H^1H NMRδ 6.8 (pyridine-H), δ 3.1 (NH₂CH₂)
ESI-MS[M+H]⁺ = 185.1

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